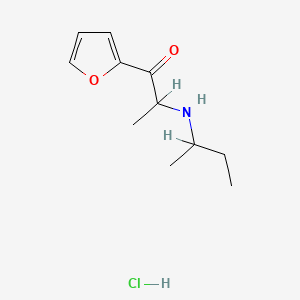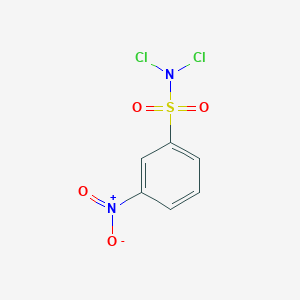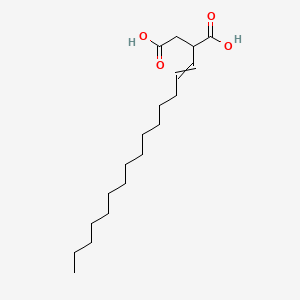
2-(Pentadec-1-EN-1-YL)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentadec-1-EN-1-YL)butanedioic acid is an organic compound with the molecular formula C19H34O4 It is characterized by a long hydrocarbon chain with a double bond and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentadec-1-EN-1-YL)butanedioic acid typically involves the reaction of pentadec-1-ene with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the maleic anhydride to the double bond of pentadec-1-ene. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pentadec-1-EN-1-YL)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated hydrocarbons and other substituted derivatives.
Scientific Research Applications
2-(Pentadec-1-EN-1-YL)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pentadec-1-EN-1-YL)butanedioic acid involves its interaction with specific molecular targets. The double bond in the hydrocarbon chain allows for various chemical modifications, which can alter its biological activity. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadec-1-EN-1-YL)butanedioic acid
- 2-(Heptadec-1-EN-1-YL)butanedioic acid
- 2-(Octadec-1-EN-1-YL)butanedioic acid
Uniqueness
2-(Pentadec-1-EN-1-YL)butanedioic acid is unique due to its specific chain length and the position of the double bond. This structural feature influences its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it suitable for specific industrial and research applications.
Properties
CAS No. |
27236-73-3 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-pentadec-1-enylbutanedioic acid |
InChI |
InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16-18(20)21/h14-15,17H,2-13,16H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
DXPLEDYRQHTBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



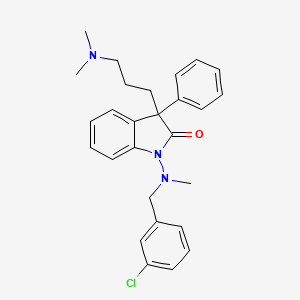
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)


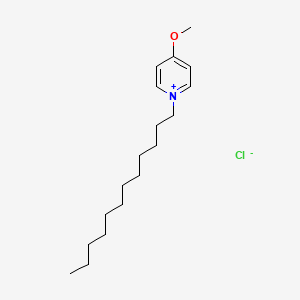
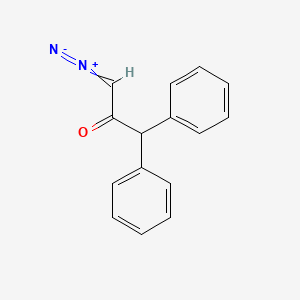
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
